molecular formula C8H17NO B12867689 2,2,6-Trimethylpiperidin-4-ol

2,2,6-Trimethylpiperidin-4-ol

Cat. No.: B12867689
M. Wt: 143.23 g/mol
InChI Key: ONDFBGMLXISNCV-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidin-4-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of three methyl groups at positions 2 and 6, and a hydroxyl group at position 4. This compound is known for its sterically hindered structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethylpiperidin-4-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of acetone with ammonia and formaldehyde, followed by reduction. The reaction conditions often include the use of catalysts such as metal oxides to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylpiperidin-4-ol involves its interaction with various molecular targets and pathways. The sterically hindered structure of the compound allows it to act as a selective reagent in chemical reactions, often forming stable intermediates and products. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Similar in structure but with an additional methyl group at position 6.

    2,2,6,6-Tetramethyl-4-piperidinol: Similar but with a hydroxyl group at position 4.

Uniqueness

2,2,6-Trimethylpiperidin-4-ol is unique due to its specific steric hindrance and reactivity profile. The presence of three methyl groups and a hydroxyl group provides a distinct set of chemical properties that differentiate it from other piperidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2,2,6-trimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-7(10)5-8(2,3)9-6/h6-7,9-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDFBGMLXISNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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